molecular formula C9H11ClN2O4S B1455903 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide CAS No. 1486433-08-2

5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide

Cat. No.: B1455903
CAS No.: 1486433-08-2
M. Wt: 278.71 g/mol
InChI Key: SJMHWMIHYVIXMI-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide is a chemical compound that belongs to the sulfonamide class of drugs. It is known for its potential therapeutic effects and is currently being studied for various medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid.

    Amidation: The carboxylic acid group is converted to an amide using N-methylamine under suitable conditions.

    Sulfonation: The resulting amide is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same steps as in laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide undergoes several types of chemical reactions:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide is primarily used in research settings. Its applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its therapeutic potential in treating various conditions.

Mechanism of Action

The exact mechanism of action for 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-methoxy-N-methylacetamide: Another sulfonamide compound with similar structural features.

    5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethylbenzamide: An intermediate in the synthesis of glyburide.

Uniqueness

5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O4S/c1-12-9(13)6-3-5(10)4-7(8(6)16-2)17(11,14)15/h3-4H,1-2H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMHWMIHYVIXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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